7-Chloro-1-methyl-5-nitro-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6ClN3O2 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
7-chloro-1-methyl-5-nitroindazole |
InChI |
InChI=1S/C8H6ClN3O2/c1-11-8-5(4-10-11)2-6(12(13)14)3-7(8)9/h2-4H,1H3 |
InChI Key |
JAURTXUKZGZKAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2Cl)[N+](=O)[O-])C=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Chloro 1 Methyl 5 Nitro 1h Indazole and Analogous Indazole Derivatives
General Synthetic Strategies for 1H-Indazoles
Cyclization Reactions in Indazole Construction
Cyclization reactions represent a fundamental approach to the synthesis of the indazole skeleton. These methods typically involve the formation of one or both rings of the bicyclic system in the key bond-forming step. A common strategy involves the intramolecular cyclization of appropriately substituted benzene (B151609) derivatives. For instance, the reductive cyclization of ortho-nitrobenzylidene amines, promoted by reagents like tri-n-butylphosphine, provides a mild and efficient route to substituted 2H-indazoles. organic-chemistry.org This method is notable for its operational simplicity and the use of commercially available starting materials. organic-chemistry.org
Another powerful cyclization strategy is the Cadogan reaction, which utilizes the deoxygenative cyclization of ortho-nitroaryl imines with trivalent phosphorus reagents to form the N-N bond of the indazole ring. researchgate.net This reaction has been successfully applied to the synthesis of a variety of azaheterocycles. researchgate.net Furthermore, N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines offers a versatile route to access all three tautomeric forms of indazoles, including the frequently encountered 2-substituted 2H-indazoles. organic-chemistry.org
The table below summarizes key cyclization strategies for indazole synthesis.
| Cyclization Strategy | Starting Materials | Key Reagents/Conditions | Product Type |
| Reductive Cyclization | ortho-nitrobenzaldehydes, amines | tri-n-butylphosphine | 2H-Indazoles organic-chemistry.org |
| Cadogan Cyclization | ortho-nitroaryl imines | Trivalent phosphorus reagents | Indazoles researchgate.net |
| Oxidative Cyclization | 2-aminomethyl-phenylamines | Oxidizing agent | 1H-, 2H-, and 3H-Indazoles organic-chemistry.org |
| [3+2] Cycloaddition | Arynes, diazo compounds | CsF or TBAF | Substituted Indazoles organic-chemistry.org |
Palladium and Copper-Catalyzed Approaches to Indazole Skeletons
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of heterocyclic compounds, and indazoles are no exception. Palladium and copper catalysts, in particular, have been extensively employed to facilitate the construction of the indazole core and the introduction of various substituents.
Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is an effective method for the synthesis of 2-aryl-2H-indazoles, tolerating a wide range of functional groups. organic-chemistry.org The Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, has also been adapted for the synthesis of novel indazole compounds by reacting bromo-indazole carboxamides with various organoboronic acids in the presence of a palladium catalyst. nih.gov This technique allows for the late-stage functionalization of the indazole scaffold. Furthermore, palladium-catalyzed carbonylation of bromoindazoles provides a direct route to unprotected carboxy indazoles. tandfonline.com
Copper-catalyzed reactions have also proven to be highly valuable in indazole synthesis. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), catalyzed by copper, enables the efficient synthesis of 2H-indazoles through the sequential formation of C-N and N-N bonds. acs.org This method is characterized by its broad substrate scope and high tolerance for various functional groups. acs.org Copper-catalyzed intramolecular cyclization of 2-alkynylazobenzenes offers a novel route to 3-alkenyl-2H-indazoles. nih.gov
The following table highlights prominent palladium and copper-catalyzed methods for indazole synthesis.
| Metal Catalyst | Reaction Type | Substrates | Key Features |
| Palladium | Intramolecular Amination | N-aryl-N-(o-bromobenzyl)hydrazines | Synthesis of 2-aryl-2H-indazoles organic-chemistry.org |
| Palladium | Suzuki-Miyaura Coupling | Bromo-indazole carboxamides, organoboronic acids | C-C bond formation on the indazole core nih.gov |
| Palladium | Carbonylation | Bromoindazoles | Synthesis of carboxy indazoles tandfonline.com |
| Copper | Three-Component Reaction | 2-bromobenzaldehydes, primary amines, sodium azide | One-pot synthesis of 2H-indazoles acs.org |
| Copper | Intramolecular Cyclization | 2-alkynylazobenzenes | Synthesis of 3-alkenyl-2H-indazoles nih.gov |
Green Chemistry Approaches in Indazole Synthesis
In recent years, the principles of green chemistry have increasingly influenced the development of synthetic methodologies. For indazole synthesis, this has translated into the exploration of more environmentally benign solvents, catalysts, and reaction conditions. bohrium.combenthamdirect.com
One notable green approach involves the use of copper(I) oxide nanoparticles as a catalyst in a one-pot, three-component reaction of 2-halobenzaldehydes, primary amines, and sodium azide in polyethylene (B3416737) glycol (PEG) as a green solvent. organic-chemistry.org The use of water as a solvent in palladium-catalyzed direct C3 arylation of 1H-indazoles also represents a significant advancement in sustainable synthesis. mdpi.com Furthermore, the use of natural and reusable catalysts, such as lemon peel powder under ultrasound irradiation, has been reported for the synthesis of 1H-indazoles. researchgate.net The development of metal-free, visible-light-induced reduction of ortho-carbonyl-substituted azobenzenes into indazoles also aligns with the principles of green chemistry. rsc.org
Regioselective Synthesis of Substituted Indazoles
The regioselective synthesis of substituted indazoles is crucial for controlling the biological activity of the final compounds. The substitution pattern on the indazole ring can be controlled at various stages of the synthesis, either by using pre-functionalized starting materials or by direct functionalization of the indazole core.
A key challenge in the synthesis of N-substituted indazoles is controlling the alkylation at the N-1 versus the N-2 position. The regioselectivity of N-alkylation is influenced by steric and electronic effects of substituents on the indazole ring, as well as the choice of base and solvent. beilstein-journals.orgnih.gov For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to favor N-1 alkylation for many substituted indazoles. beilstein-journals.orgnih.gov Conversely, electron-withdrawing groups at the C-7 position, such as a nitro group, can direct alkylation to the N-2 position. beilstein-journals.orgnih.gov
Reductive cyclization of ortho-imino-nitrobenzene substrates offers a regioselective route to 2H-indazoles. acs.org This one-pot condensation-Cadogan reductive cyclization proceeds under mild conditions and tolerates a variety of electronically diverse substrates. acs.org
Specific Routes to Nitro-Substituted Indazoles
The introduction of a nitro group onto the indazole ring is a key step in the synthesis of 7-Chloro-1-methyl-5-nitro-1H-indazole. This can be achieved either by nitration of a pre-formed indazole precursor or by using a nitro-substituted starting material in the ring-forming reaction.
Nitration of Indazole Precursors
Direct nitration of the indazole ring is a common method for introducing a nitro group. The regioselectivity of this electrophilic aromatic substitution reaction is governed by the electronic properties of the indazole ring and any existing substituents. The kinetics and mechanism of the nitration of indazole have been studied, revealing that the reaction often proceeds via the conjugate acid of the indazole. rsc.org
The nitration of 2H-indazoles has been shown to occur at the C3 position. researchgate.net The reaction conditions for nitration can be controlled to achieve selective mono- or poly-halogenation and nitration. rsc.org For the synthesis of 5-nitroindazoles, an efficient route involves the preparation of arylhydrazones from acetophenones or benzaldehydes substituted with a nitro group at the C5 position, followed by a nucleophilic aromatic substitution (SNA) ring closure. researchgate.net This method has been optimized into a one-pot domino process. researchgate.net
The following table provides an overview of nitration methods for indazole precursors.
| Indazole Precursor | Nitrating Agent/Conditions | Position of Nitration |
| Indazole | Sulfuric acid/Nitric acid | Varies depending on conditions rsc.org |
| 2H-Indazole | Not specified | C3 researchgate.net |
| 2-Fluoro-5-nitro-acetophenone/benzaldehyde | Hydrazine (B178648) derivatives, then base | Forms 5-nitro-1H-indazoles researchgate.net |
Functionalization Strategies for Nitroindazole Derivatives
The functionalization of the nitroindazole scaffold is a key area of research for creating diverse chemical entities. The presence of the nitro group significantly influences the electronic properties of the indazole ring, thereby directing the outcome of various chemical transformations. Common strategies involve reactions at the nitrogen atoms of the pyrazole (B372694) ring or at the carbon atoms of the benzene ring.
One prominent strategy is the N-alkylation of nitroindazole derivatives. For instance, the alkylation of various nitroindazoles with 1,2-dibromoethane (B42909) using cesium carbonate in acetone (B3395972) has been shown to yield a mixture of N-1 and N-2 substituted products. mdpi.com The N-1 substituted isomers, such as N-(2-bromoethyl)-nitro-1H-indazoles, are typically the major products. mdpi.com These bromoethyl derivatives can be further converted into corresponding azides, which serve as precursors for cycloaddition reactions. mdpi.com
Another powerful functionalization method is the 1,3-dipolar cycloaddition. N-vinyl-nitroindazoles, which can be formed as byproducts during N-alkylation or targeted through elimination reactions, are excellent substrates for these reactions. mdpi.com They can react with nitrile imines, generated in situ from ethyl hydrazono-α-bromoglyoxylates, to form nitroindazole-pyrazoline derivatives in good to excellent yields. mdpi.com This approach effectively appends a pyrazoline unit to the indazole nucleus. mdpi.com Similarly, the Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) is used to introduce 1,4-disubstituted triazole units onto the nitroindazole core. mdpi.com
The reactivity of the nitroindazole system is also exploited in nucleophilic substitution reactions. For example, 3-alkoxy- or 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles have been synthesized by treating indazole-derived alkyl halides with secondary amines like piperidine (B6355638) or dimethylamine. researchgate.net The reactivity of the starting halide (iodo and bromo derivatives being more reactive than chloro derivatives) influences the reaction conditions required. researchgate.net Furthermore, the position of the nitro group can affect the reactivity of the indazole ring towards certain reagents. For example, in reactions with formaldehyde (B43269) in acidic conditions, 4-nitro, 5-nitro, and 6-nitro-1H-indazoles readily form (1H-indazol-1-yl)methanol derivatives, whereas 7-nitro-1H-indazole is reported to be unreactive under similar initial conditions, although prolonged reaction times can lead to product formation. acs.orgnih.gov
| Functionalization Strategy | Reagents | Product Type | Reference |
| N-Alkylation | 1,2-dibromoethane, Cs2CO3 | N-(2-bromoethyl)- and N-vinyl-nitro-1H-indazoles | mdpi.com |
| 1,3-Dipolar Cycloaddition | Nitrile imines | Nitroindazole-pyrazoline derivatives | mdpi.com |
| Cu(I)-catalyzed Azide-Alkyne Cycloaddition | Terminal alkynes, Copper(I) catalyst | 1,4-disubstituted triazoles | mdpi.com |
| Nucleophilic Substitution | Piperidine, Dimethylamine | 3-alkoxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles | researchgate.net |
| Hydroxymethylation | Formaldehyde, HCl | (Nitro-1H-indazol-1-yl)methanol derivatives | acs.orgnih.gov |
Synthesis of Halogenated Indazoles, with Emphasis on Chlorination
Halogenated indazoles are crucial intermediates in medicinal chemistry and materials science. rsc.orgpharmaexcipients.com Direct C-H halogenation of the indazole core is an efficient method for their synthesis. Metal-free approaches using N-halosuccinimides (NXS) as halogenating agents are particularly noteworthy due to their environmental friendliness and operational simplicity. rsc.org
For chlorination, N-chlorosuccinimide (NCS) is the reagent of choice. The regioselectivity of the chlorination of 2H-indazoles can be controlled by adjusting the reaction conditions. For example, mono-chlorination can be achieved with good yields by reacting the 2-substituted indazole with NCS in either water or ethanol (B145695). rsc.org Interestingly, the position of substituents on the indazole ring can influence the reaction's efficiency. rsc.org It has been demonstrated that this methodology is scalable and tolerates a variety of functional groups. rsc.org
Beyond mono-halogenation, protocols for poly-halogenation have also been developed. By modifying the reaction conditions, such as increasing the amount of NCS, di-halogenated products can be obtained. rsc.org Furthermore, a "one-pot, two-step" method allows for the synthesis of hetero-halogenated indazoles, such as 3-bromo-7-chloro-2H-indazoles, by sequential bromination and chlorination. rsc.org
The synthesis of chloroindazoles can also be achieved through cyclization of appropriately substituted precursors. A historical method involves the cyclization of N-nitroso-o-acetotoluidides, such as in the preparation of 5-chloroindazole and 5,7-dichloroindazole. google.com Another route involves the intramolecular Ullmann-type reaction of hydrazones derived from 2-halobenzaldehydes. researchgate.net For instance, 2-chloro benzaldehydes can be condensed with hydrazines and subsequently cyclized using a copper catalyst to yield 1-aryl-1H-indazoles, which may contain a chlorine atom if present on the starting materials. researchgate.net
| Halogenation Method | Reagent | Substrate | Key Features | Reference |
| Metal-Free C-H Chlorination | N-Chlorosuccinimide (NCS) | 2-Substituted Indazoles | Regioselective, environmentally friendly (water or EtOH solvent), scalable. | rsc.org |
| Cyclization of N-nitroso-o-acetoluidides | Nitrogen oxides | Substituted o-acetoluidides | Traditional method for preparing chloro- and dichloroindazoles. | google.com |
| Elemental Sulfur-Mediation | NCS, Elemental Sulfur (S8) | Aromatic compounds | Effective for less-reactive aromatic substrates. | organic-chemistry.org |
N-Alkylation Strategies for 1-Methyl-1H-Indazoles
The choice of base and solvent system plays a critical role in directing the regiochemical outcome of the alkylation. A combination of sodium hydride (NaH) as the base in tetrahydrofuran (THF) has been identified as a promising system for achieving high N-1 selectivity. beilstein-journals.org This protocol has been shown to be effective for a range of C-3 substituted indazoles and tolerates various alkylating agents, including primary alkyl halides. beilstein-journals.org In contrast, using different conditions, such as Mitsunobu conditions, can favor the formation of the N-2 regioisomer. nih.gov
For the specific synthesis of 1-methyl-1H-indazoles, methylating agents like methyl iodide are commonly used. researchgate.net Direct methylation of 3-substituted indazoles with methyl iodide in the presence of a base typically yields the thermodynamically stable N-1 methylated product predominantly. researchgate.net The reaction of 3-chloro-1H-indazole with methylating agents would be a direct route to 3-chloro-1-methyl-1H-indazole, which is a precursor for various other derivatives. researchgate.net
| Condition | Base/Solvent | Alkylating Agent | Predominant Isomer | Reference |
| Optimized for N-1 | Sodium Hydride (NaH) / Tetrahydrofuran (THF) | Alkyl Bromides | N-1 (>99% for certain substrates) | beilstein-journals.org |
| General Basic | Potassium Carbonate (K2CO3) / Dimethylformamide (DMF) | Benzyl Halides | Mixture of N-1 and N-2 (~50:50) | researchgate.netresearchgate.net |
| Thermodynamic Control | Base (e.g., NaH) | Methyl Iodide | N-1 | researchgate.net |
| Mitsunobu Reaction | DIAD, PPh3 | Alcohols | N-2 | nih.gov |
Directed Synthesis of this compound
The directed synthesis of this compound requires a multi-step approach involving the careful introduction of the chloro, nitro, and methyl functional groups onto the indazole core in a regiochemically controlled manner.
A plausible synthetic pathway begins with the formation of a substituted indazole ring, followed by sequential functionalization. A key intermediate in this synthesis is 7-Chloro-5-nitro-1H-indazole . bldpharm.com The synthesis of this precursor likely starts from a commercially available, appropriately substituted benzene derivative. For example, a substituted 2-methylaniline could undergo diazotization and cyclization. The preparation of substituted indazoles often involves the cyclization of N-nitroso-o-toluidines. google.com
Once the 7-chloro-5-nitro-1H-indazole core is assembled, the final step is the regioselective methylation at the N-1 position. As discussed in section 2.4, the direct alkylation of an indazole often leads to a mixture of N-1 and N-2 isomers. The presence of substituents at the C-7 position (in this case, chlorine) can influence this ratio. To achieve selective N-1 methylation, specific reaction conditions must be employed. Using a base such as sodium hydride in an aprotic solvent like THF or DMF with a methylating agent (e.g., methyl iodide or dimethyl sulfate) would be a standard approach to favor the formation of the thermodynamically preferred N-1 isomer, this compound.
An alternative strategy could involve synthesizing 3-Chloro-1-methyl-1H-indazole first. researchgate.net This intermediate could then undergo electrophilic nitration. The directing effects of the existing chloro and N-methyl-pyrazole groups would determine the position of the incoming nitro group. A subsequent halogenation at the 7-position would be required if not already present. However, controlling the regioselectivity of nitration on a pre-formed 1-methyl-indazole can be challenging. Therefore, the route proceeding through 7-Chloro-5-nitro-1H-indazole is generally more controlled.
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its precursors. Key steps that require careful optimization include the cyclization to form the indazole ring and the final N-methylation step.
For the indazole ring formation, if proceeding via a cyclization of a substituted 2-halobenzonitrile with hydrazine, optimization would involve screening solvents, bases, and temperatures. For instance, in the synthesis of a similar compound, 7-bromo-4-chloro-1H-indazol-3-amine, solvents like ethanol and IPA were found to improve regioselectivity, and an elevated temperature (95 °C) was necessary for full conversion. nih.gov Similarly, for an intramolecular Ullmann-type cyclization, the choice of copper catalyst, ligand, base, and solvent is critical and often requires extensive screening to overcome poor reactivity and ensure safety. researchgate.net
In the final N-methylation step, the choice of base and solvent is paramount for controlling the N-1 vs. N-2 selectivity. While general conditions exist, the specific substrate (7-chloro-5-nitro-1H-indazole) may require fine-tuning. A screening of bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., THF, DMF, acetone) would be performed to find the optimal combination that maximizes the N-1/N-2 ratio. The reaction temperature and the stoichiometry of the methylating agent are also important variables. Lower temperatures can sometimes enhance selectivity, while ensuring complete consumption of the starting material is necessary to simplify purification.
| Reaction Step | Variables to Optimize | Potential Conditions/Reagents | Goal of Optimization | Reference |
| Indazole Ring Formation (Cyclization) | Solvent, Base, Temperature, Catalyst, Ligand | Solvents: EtOH, IPA, 2-MeTHF; Bases: NaOAc, K2CO3; Catalysts: Copper salts | Maximize yield, improve regioselectivity, ensure full conversion. | researchgate.netnih.gov |
| N-Methylation | Base, Solvent, Temperature, Methylating Agent | Bases: NaH, Cs2CO3; Solvents: THF, DMF; Reagents: CH3I, (CH3)2SO4 | Maximize N-1 selectivity, achieve high yield, simplify purification. | mdpi.combeilstein-journals.org |
Elucidation of Molecular Structure and Conformation of 7 Chloro 1 Methyl 5 Nitro 1h Indazole
Advanced Spectroscopic Characterization Methodologies
Spectroscopic methods are fundamental tools for determining the structure of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about the connectivity, functional groups, and molecular weight of a compound. For 7-chloro-1-methyl-5-nitro-1H-indazole, specific data from these techniques are not available. The following sections describe the principles of these methodologies as they would be applied for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful techniques for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: This technique would identify the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For this compound, one would expect to observe signals for the N-methyl group protons and the aromatic protons on the indazole ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be crucial for confirming the 7-chloro and 5-nitro substitution pattern.
While general ¹H and ¹³C NMR data for the indazole scaffold and various nitro-substituted derivatives are known, specific assignments for the 7-chloro-1-methyl-5-nitro isomer are not published. rsc.orgacs.orgresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to:
Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.
N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands, usually found in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
C=C and C=N stretching (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.
C-N stretching: Found in the 1000-1350 cm⁻¹ range.
C-Cl stretching: Typically appears in the fingerprint region, below 800 cm⁻¹.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound (C₈H₆ClN₃O₂), which has a calculated molecular weight of approximately 211.01 g/mol . The analysis of the fragmentation pattern would offer additional structural clues, as the molecule would break apart in a predictable manner upon ionization.
X-ray Crystallography for Solid-State Structure Determination
By contrast, the crystal structure of the isomer 3-chloro-1-methyl-5-nitro-1H-indazole has been determined. rsc.orgnih.govnih.gov This analysis revealed a planar indazole system and provided detailed metrics on its solid-state conformation and intermolecular interactions. rsc.org
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
If a crystal structure were available for this compound, it would reveal how the molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces. Since there are no traditional hydrogen bond donors in the molecule, the packing would likely be dominated by:
van der Waals forces: General attractive forces between molecules.
Dipole-dipole interactions: Arising from the polar C-Cl and nitro groups.
π-π stacking: Interactions between the aromatic indazole rings of adjacent molecules.
In the crystal structure of the 3-chloro isomer, no classical hydrogen bonds are observed; instead, molecules form dimers through close contact between a nitro-oxygen atom and a chlorine atom of a neighboring molecule. rsc.orgnih.gov
Planarity and Conformation of the Indazole Core and Substituents
X-ray crystallography would confirm the planarity of the bicyclic indazole core. The analysis of the 3-chloro isomer shows that the fused five- and six-membered rings are essentially planar. rsc.orgnih.gov It would also determine the orientation of the substituents relative to the ring. The nitro group and the chlorine atom would likely be nearly coplanar with the indazole ring to maximize electronic conjugation and minimize steric hindrance.
Mechanistic Investigations of Chemical Transformations Involving 7 Chloro 1 Methyl 5 Nitro 1h Indazole
Reaction Pathway Elucidation using Mechanistic Studies
The elucidation of reaction pathways for indazole derivatives, including 7-Chloro-1-methyl-5-nitro-1H-indazole, relies on a combination of experimental and theoretical methods. Mechanistic studies often involve techniques such as solution and solid-state nuclear magnetic resonance (NMR) and crystallography to identify and characterize intermediates and final products. acs.orgnih.gov For instance, in reactions involving N-unsubstituted indazoles, these methods can determine which nitrogen atom (N1 or N2) is involved in the transformation. nih.gov
Theoretical calculations, such as those using gauge-invariant atomic orbitals (GIAOs) at the density functional theory (DFT) level (e.g., B3LYP/6-311++G(d,p)), provide a sound basis for experimental observations and help to map out the energetic landscape of a reaction. acs.orgnih.gov These computational approaches can model different potential pathways, such as reactions proceeding through neutral or protonated species, and determine the most likely mechanism. acs.orgnih.gov
A relevant study on the reaction of nitro-1H-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid demonstrated the power of this combined approach. acs.org The investigation established the mechanism for the formation of (1H-indazol-1-yl)methanol derivatives. acs.orgnih.gov Notably, the study revealed that the position of the nitro substituent significantly impacts reactivity; while 4-, 5-, and 6-nitro-1H-indazoles readily react, 7-nitro-1H-indazole was reported to be unreactive under similar conditions, a finding that highlights the electronic and steric effects of substituents at the C7 position. acs.orgnih.gov
| Method | Application in Mechanistic Studies of Indazoles | Key Findings |
| NMR Spectroscopy | Characterization of reactants, intermediates, and products in solution and solid state. Determination of isomeric structures (e.g., N1 vs. N2 substitution). acs.orgnih.gov | Confirmed the formation of 1-substituted indazoles in reactions with formaldehyde. nih.gov |
| X-ray Crystallography | Provides definitive structural information of crystalline products, confirming connectivity and stereochemistry. acs.orgnih.gov | Determined the first X-ray structures for four (1H-indazol-1-yl)methanol derivatives. nih.gov |
| Theoretical Calculations (DFT) | Models reaction mechanisms, calculates transition state energies, and provides a basis for experimental findings. acs.orgnih.gov | Supported the mechanism involving protonated formaldehyde as the key electrophile in acidic conditions. acs.orgnih.gov |
| Microwave Irradiation | Used to explore reaction conditions, particularly for less reactive substrates. acs.orgsemanticscholar.org | Employed to investigate the reactivity of the less reactive 7-nitro-1H-indazole. acs.orgsemanticscholar.org |
Role of the Nitro Group in Electron Transfer and Reactivity
The nitro group (NO₂) is a powerful modulator of chemical reactivity and is fundamental to the electronic character of this compound. Its primary role stems from its strong electron-withdrawing nature. taylorandfrancis.comsvedbergopen.com This property arises from the high electronegativity of the oxygen atoms relative to nitrogen, which polarizes the N-O bonds and creates a significant electron deficit on the attached aromatic ring. taylorandfrancis.comsvedbergopen.com
This electron-withdrawing effect has several key consequences for the molecule's reactivity:
Activation for Nucleophilic Aromatic Substitution (SNAr): The nitro group makes the indazole ring electron-poor, which facilitates attack by nucleophiles. This is a crucial aspect in the synthesis of certain indazole derivatives where a leaving group on the ring is displaced. researchgate.net
Electron Acceptor in Redox Reactions: The nitro group is readily reduced. taylorandfrancis.comresearchgate.net This process is central to the mechanism of action for many nitroaromatic compounds, which often act as prodrugs that require bioreductive activation. taylorandfrancis.com The reduction can proceed through a one-electron transfer to form a radical anion or via successive two-electron steps, ultimately leading to hydroxylamine (B1172632) and amino derivatives. researchgate.netnih.gov Computational analyses show that upon reduction, the unpaired electron is predominantly localized on the nitro group. researchgate.net
Modulation of Acidity/Basicity: By withdrawing electron density, the nitro group increases the acidity of N-H protons in the parent indazole and decreases the basicity of the ring nitrogen atoms. acs.org
The reduction of a nitroaromatic compound (ArNO₂) can be summarized in the following general steps, which involve the transfer of multiple electrons and protons:
ArNO₂ + e⁻ → ArNO₂⁻ (Radical anion formation)
ArNO₂⁻ + 3e⁻ + 4H⁺ → ArNHOH + H₂O (Formation of hydroxylamine) nih.gov
Influence of Halogen and Methyl Substituents on Reaction Selectivity and Rate
The reactivity of this compound is finely tuned by the interplay of its three substituents: the chloro, methyl, and nitro groups. Each group exerts distinct electronic and steric effects that influence the rate and selectivity of chemical transformations.
Chloro Group (Halogen): As a halogen, the chlorine atom at the C7 position is electronegative and acts as an electron-withdrawing group through induction. This effect complements the electron-withdrawing nature of the nitro group, further decreasing the electron density of the indazole ring system. The presence of the chlorine atom can influence the regioselectivity of reactions and may also serve as a potential leaving group in nucleophilic aromatic substitution reactions under certain conditions. Its position at C7 can also impart steric hindrance, potentially blocking or slowing reactions at the adjacent N1 position. acs.orgnih.gov
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| **Nitro (-NO₂) ** | C5 | Strong Electron-Withdrawing | Activates the ring for nucleophilic attack; deactivates for electrophilic attack; acts as an electron sink in redox reactions. taylorandfrancis.comresearchgate.net |
| Chloro (-Cl) | C7 | Electron-Withdrawing (Inductive) | Further deactivates the ring; potential leaving group; imparts steric hindrance near N1. acs.orgnih.gov |
| Methyl (-CH₃) | N1 | Electron-Donating (Inductive/Hyperconjugation) | Partially counteracts the withdrawing groups; blocks reaction at N2; fixes the tautomeric form. beilstein-journals.orgnih.gov |
Intramolecular Cyclization and Rearrangement Mechanisms
While specific intramolecular rearrangements of this compound are not extensively documented, the indazole scaffold itself is often synthesized through intramolecular cyclization reactions. The mechanisms of these formations provide insight into the types of transformations this class of compounds can undergo.
One prominent pathway is the reductive cyclization of ortho-nitrobenzyl derivatives. For example, 1H-indazoles can be synthesized from o-nitro-ketoximes, where the reduction of the nitro group is followed by an intramolecular condensation and dehydration to form the pyrazole (B372694) ring of the indazole system. researchgate.net
Another key mechanism is intramolecular nucleophilic aromatic substitution (SNAr) . This pathway is particularly relevant for precursors containing a nitro group, which activates the ring for cyclization. In a typical synthesis, an arylhydrazone, formed from a 2-fluoro-5-nitro-substituted acetophenone (B1666503) or benzaldehyde, undergoes deprotonation followed by an intramolecular SNAr ring closure, where the hydrazone nitrogen attacks the carbon bearing the fluorine, displacing it to form the indazole ring. researchgate.net The Z-isomer of the hydrazone is required for this ring closure to occur. researchgate.net
Ullmann-type reactions represent another class of copper-catalyzed intramolecular cyclizations used to form the indazole core. researchgate.netthieme-connect.com This process typically involves the condensation of a precursor like a 2-halobenzaldehyde with a hydrazine (B178648) to form a hydrazone, which then undergoes an intramolecular C-N bond formation catalyzed by a copper species to yield the indazole. researchgate.netthieme-connect.com
More complex rearrangements can occur under specific conditions, such as in superacidic media, where doubly protonated species known as superelectrophiles can form. beilstein-journals.org These highly reactive intermediates can undergo skeletal rearrangements driven by the repulsion of the positive charges to maximize their separation, though such mechanisms are less common in standard synthetic transformations. beilstein-journals.org
Computational and Theoretical Chemistry Studies of 7 Chloro 1 Methyl 5 Nitro 1h Indazole
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the electronic structure and chemical reactivity of molecules. These calculations provide valuable data on molecular orbitals, charge distribution, and the energetics of chemical reactions.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) indicates its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov
For 7-Chloro-1-methyl-5-nitro-1H-indazole, the distribution and energy of these orbitals are significantly influenced by its substituents. The indazole ring itself is an aromatic π-system. The attached nitro group (-NO₂) is a strong electron-withdrawing group, which is expected to lower the energy of both the HOMO and, more significantly, the LUMO, making the molecule a better electron acceptor. The chlorine atom is also electron-withdrawing via induction but can be a weak π-donor. The methyl group (-CH₃) at the N1 position is a weak electron-donating group.
Theoretical studies on similar nitro-substituted heterocyclic compounds show that the HOMO is typically distributed over the fused ring system, while the LUMO is often localized on the fragment containing the nitro group. nih.gov This localization on the nitro group is a key factor in the biological mechanism of many nitroaromatic compounds. A smaller HOMO-LUMO gap in nitro-substituted compounds generally indicates increased reactivity. nih.gov
Table 1: Predicted Global Reactivity Descriptors for this compound Based on Analogous Compounds
| Descriptor | Symbol | Formula | Predicted Significance |
| HOMO Energy | EHOMO | - | Indicates electron-donating ability. |
| LUMO Energy | ELUMO | - | Indicates electron-accepting ability; lowered by the nitro group. mdpi.com |
| Energy Gap | ΔE | ELUMO – EHOMO | A smaller gap suggests higher chemical reactivity. nih.gov |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the tendency to attract electrons. |
| Chemical Hardness | η | (ELUMO – EHOMO)/2 | Measures resistance to change in electron distribution. |
| Electrophilicity Index | ω | χ²/2η | Describes the ability to act as an electrophile; expected to be significant. mdpi.com |
This table is illustrative and based on general principles of computational chemistry applied to substituted nitroaromatic compounds.
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. nih.gov MEP maps are invaluable for predicting how a molecule will interact with other species, particularly in biological systems. nih.gov
In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. nih.gov
For this compound, the MEP map is predicted to show:
Highly Negative Potential: Localized over the oxygen atoms of the 5-nitro group, which are the most electron-rich sites in the molecule. These areas are prone to interacting with electrophiles or forming hydrogen bonds.
Moderately Negative Potential: Associated with the nitrogen atoms of the indazole ring and the chlorine atom.
Positive Potential: Found around the hydrogen atoms of the methyl group and the aromatic ring, indicating these are the most electron-deficient regions and likely sites for nucleophilic interaction.
This charge distribution is critical for understanding non-covalent interactions, such as those with biological receptors.
Computational methods are crucial for elucidating reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products. Studies on the reactivity of related nitroindazoles, such as their reaction with formaldehyde (B43269) in acidic conditions, have utilized DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level) to map out the reaction pathway. researchgate.netacs.orgnih.gov
Such analyses can determine the relative stability of potential intermediates. For instance, in reactions involving the indazole nitrogens, calculations can predict whether substitution is more likely to occur at the N1 or N2 position by comparing the stability of the resulting isomers. For many substituted indazoles, the 1-substituted product is found to be thermodynamically more stable. acs.org
By calculating the energy barrier for each step (the transition state energy), the rate-determining step of a reaction can be identified. This type of analysis would be essential for understanding the synthesis or metabolic fate of this compound, providing insights that are difficult to obtain through experimental means alone. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. eurekaselect.com While no specific QSAR models for this compound exist, extensive QSAR studies on indazole, nitroaromatic, and other heterocyclic derivatives provide a framework for understanding which molecular properties are key to their functional behavior. mdpi.comnih.gov
The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. These descriptors fall into several categories:
Electronic: Descriptors like HOMO/LUMO energies, dipole moment, and partial atomic charges, which describe the electron distribution.
Steric: Parameters that describe the size and shape of the molecule, such as molecular volume or surface area.
Hydrophobic: Typically represented by the partition coefficient (logP), which describes a molecule's affinity for nonpolar environments.
Topological: Indices that describe the connectivity and branching of atoms within the molecule.
Once calculated, a subset of these descriptors is selected and used to build a mathematical model, often using techniques like Multiple Linear Regression (MLR). The goal is to create a statistically robust equation that can predict the activity of new, unsynthesized compounds.
Table 2: Common Molecular Descriptors Used in QSAR Models of Heterocyclic Compounds
| Descriptor Class | Example Descriptors | Typical Relevance |
| Electronic | LUMO Energy (ELUMO), Electrophilicity (ω), Dipole Moment | Often correlated with the reactivity of nitroaromatics and their interaction with biological targets. mdpi.com |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Relates to membrane permeability and transport to the site of action. mdpi.com |
| Steric / Shape | Molar Refractivity, Molecular Weight, Shape Indices | Influences how a molecule fits into a receptor or active site. |
| Topological | Connectivity Indices (e.g., Kier & Hall indices) | Quantifies molecular size, branching, and complexity. |
QSAR studies on nitroaromatic compounds have consistently shown that certain structural features are critical for their biological activity, including antimicrobial and toxic effects. mdpi.comeurekaselect.com
The Nitro Group: The electron-withdrawing nature of the nitro group is paramount. Descriptors such as ELUMO and the electrophilicity index (ω) are often key parameters in QSAR models, suggesting that the compound's ability to accept electrons is fundamental to its mechanism of action. mdpi.com
Substituent Effects: The nature and position of other substituents (like the chloro and methyl groups in this compound) modulate the electronic and hydrophobic properties of the molecule. The chlorine atom at position 7 enhances the electron-withdrawing character and increases lipophilicity. The methyl group at N1 also contributes to lipophilicity. These modifications fine-tune the molecule's properties and, consequently, its potential biological activity. QSAR models for diverse sets of compounds help to quantify these contributions and predict the optimal substitution pattern for a desired activity.
Molecular Docking and Molecular Dynamics Simulations of Indazole-Target Interactions
Ligand-Receptor Binding Modes and Affinities
No data are available in the current scientific literature detailing the binding modes or affinities of this compound with any protein receptors. Molecular docking simulations, which predict the preferred orientation of a ligand when bound to a target, have not been reported for this specific compound. Therefore, computational predictions of its binding energy and the nature of its interactions (such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions) cannot be provided.
Identification of Key Interacting Residues
As no molecular docking or molecular dynamics studies have been published for this compound, the key amino acid residues that would be involved in its interaction with a protein target have not been identified. Such studies are essential for elucidating the specific residues within a binding pocket that contribute to the stability and specificity of the ligand-receptor complex.
Structure Activity Relationship Sar Investigations of 7 Chloro 1 Methyl 5 Nitro 1h Indazole Derivatives
Positional Impact of Substituents on Indazole Derivatives
The 5-nitro substituent is a recurring motif in many biologically active indazole derivatives, often playing a crucial role in their mechanism of action. researchgate.netdrugbank.com This functional group is known to be an effective scaffold in the synthesis of new bioactive molecules, contributing to a wide spectrum of activities, including anticancer, antimicrobial, and antiparasitic properties. nih.gov
The potent biological effects of 5-nitroindazoles are frequently linked to the electron-withdrawing nature of the nitro group. In the context of antimicrobial and antiparasitic activity, the nitro group can undergo intracellular reduction to form reactive nitro anion radicals. nih.gov These radical species can then interact with and damage critical biomolecules such as DNA, leading to cell death. nih.gov This mechanism is a key feature in the activity of compounds like the trypanocidal 1,2-disubstituted 5-nitroindazolinones. nih.gov
Research has demonstrated that 5-nitroindazole (B105863) derivatives exhibit significant activity against various pathogens. For instance, certain 2-benzyl-5-nitroindazolin-3-one derivatives have shown potent in vitro activity against Leishmania amazonensis. nih.gov Similarly, other 5-nitroindazole compounds have displayed remarkable efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov The presence of the nitro group at position 5 is often considered essential for this antiprotozoal activity. researchgate.net
In the realm of oncology, 5-nitro-1H-indazole-3-carbonitrile has been identified as a lead compound for the development of potent Rho kinase (ROCK) inhibitors, which are targets in cancer therapy. nih.gov The following table summarizes the reported biological activities of some 5-nitroindazole derivatives.
| Compound Class | Biological Activity | Reference |
| 2-benzyl-5-nitroindazolin-3-ones | Antileishmanial | nih.gov |
| 1,2-disubstituted 5-nitroindazolinones | Trypanocidal | nih.gov |
| 3-alkoxy/hydroxy-5-nitroindazoles | Trichomonacidal, Antichagasic | researchgate.net |
| 5-nitro-1H-indazole-3-carbonitrile derivatives | Rho kinase (ROCK) inhibition | nih.gov |
The introduction of a halogen atom, such as chlorine, at position 7 of the indazole ring can significantly impact the molecule's physicochemical properties and its interactions with biological targets. Halogenation can alter a compound's lipophilicity, electronic distribution, and metabolic stability, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. eurochlor.org
In many cases, the addition of a chlorine atom enhances the biological activity of a parent molecule. eurochlor.org This enhancement can stem from improved binding to a target protein through halogen bonding or by altering the molecule's conformation to better fit into a binding pocket. For example, in a series of 2,3-disubstituted-hexahydro-2H-indazoles, the presence of a 4-chlorophenyl group at position 3 was a feature of one of the most active antimicrobial compounds. nih.gov
Furthermore, substituents at the C7 position of the indazole ring can exert steric and electronic effects that influence the regioselectivity of subsequent chemical reactions, such as N-alkylation. nih.govresearchgate.net For instance, the presence of an electron-withdrawing group like a nitro or carboxylate function at C7 can direct alkylation to the N-2 position. researchgate.net This control over substitution patterns is crucial for synthesizing specific isomers with desired biological activities. The position of chlorine on a molecule can determine the magnitude and type of biological effect. eurochlor.org
The table below highlights findings related to chlorinated indazole derivatives.
| Compound Feature | Observed Effect | Reference |
| 3-(4-chlorophenyl) group in hexahydroindazoles | High antimicrobial activity | nih.gov |
| C7-substituents (general) | Influence on N-alkylation regioselectivity | nih.govresearchgate.net |
| Chlorine substitution (general) | Potential enhancement of intrinsic biological activity | eurochlor.org |
The alkylation of an indazole often results in a mixture of N-1 and N-2 isomers, with the ratio depending on the substituents on the indazole ring and the reaction conditions. nih.govrsc.org Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. nih.gov However, the regioselectivity of methylation can be influenced by both steric and electronic factors. researchgate.netrsc.org For example, methylation of 3-substituted indazoles typically favors the N-1 position, while 7-monosubstituted indazoles can show a preference for N-2 methylation. rsc.org
The properties of N-1 versus N-2 methylated indazoles can differ significantly. For instance, their ¹H NMR spectra are distinct, providing a diagnostic tool to determine the position of methylation. rsc.org From a biological standpoint, the specific placement of the methyl group can be critical for activity. In many cases, one regioisomer is significantly more active than the other, making regioselective synthesis a key challenge and objective in the development of indazole-based drugs. researchgate.netnih.gov
The following table summarizes key aspects of N-methylation on indazole derivatives.
| Aspect | Key Findings | Reference |
| Regioselectivity | Yields a mixture of N-1 and N-2 isomers; influenced by substituents and reaction conditions. | nih.govrsc.org |
| Thermodynamic Stability | The 1H-tautomer is generally more stable. | nih.gov |
| Isomer Differentiation | N-1 and N-2 methylindazoles have distinct ¹H NMR spectra. | rsc.org |
| Biological Importance | The position of the methyl group is often critical for pharmacological activity. | researchgate.netnih.gov |
Computational Approaches to SAR (e.g., QSAR, Molecular Docking)
Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable tools for elucidating the SAR of indazole derivatives. researchgate.netnih.gov These in silico techniques provide insights into how specific structural features contribute to biological activity and can guide the design of more potent and selective compounds.
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For antimicrobial hexahydroindazole derivatives, QSAR analysis has indicated the importance of topological parameters in defining their activity. nih.gov 3D-QSAR models, in particular, can generate steric and electrostatic maps that provide a structural framework for designing new inhibitors by highlighting regions where modifications are likely to enhance or diminish activity. nih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing a model of the ligand-target interaction at the molecular level. jbcpm.comresearchgate.net This method has been widely applied to indazole derivatives to understand their binding modes with various biological targets, such as enzymes and receptors. researchgate.nettandfonline.com For example, docking studies with 3-chloro-6-nitro-1H-indazole derivatives targeting the trypanothione (B104310) reductase (TryR) from L. infantum revealed that the stability of the ligand-enzyme complex, as indicated by negative binding energies, correlated with the observed antileishmanial activity. tandfonline.com These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. researchgate.nettandfonline.com
Mechanistic Insights into Indazole Derivative Interactions with Biological Targets
Understanding the mechanism of action of indazole derivatives is fundamental to rational drug design. The diverse biological activities of these compounds arise from their interactions with a wide array of biological targets. researchgate.netnih.gov
Many indazole derivatives exert their effects by inhibiting specific enzymes. For instance, a number of indazole-based compounds have been developed as potent kinase inhibitors for cancer therapy. nih.govnih.gov They function by binding to the ATP-binding site of kinases, leading to the inhibition of signaling pathways that are crucial for cancer cell proliferation and survival. researchgate.net Molecular docking studies have shown that these interactions often involve a combination of hydrophobic interactions and hydrogen bonds with key residues in the active site. researchgate.net
In the context of infectious diseases, the mechanism can be different. As mentioned, the antiprotozoal activity of 5-nitroindazole derivatives is often attributed to the bioreduction of the nitro group, which generates cytotoxic radicals within the parasite. researchgate.net For other antimicrobial indazoles, the mechanism might involve the inhibition of essential microbial enzymes. For example, molecular docking studies have been performed to investigate the binding of indazole derivatives to enzymes like tyrosyl-tRNA synthetase and N-myristoyl transferase, which are potential antimicrobial targets. researchgate.net
The indazole scaffold itself is recognized as a key pharmacophore that can engage in effective interactions with biological targets, such as the ferrous ion of heme in the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), an important target in immuno-oncology. nih.gov The versatility of the indazole ring, combined with the ability to strategically modify its substitution pattern, allows for the fine-tuning of interactions with a diverse range of biological targets, underpinning the broad pharmacological potential of this class of compounds. researchgate.netresearchgate.net
Advanced Research Methodologies and Future Outlook in 7 Chloro 1 Methyl 5 Nitro 1h Indazole Research
Emerging Synthetic Strategies for Highly Substituted Indazoles
The development of novel and efficient synthetic routes to highly substituted indazoles is paramount for expanding the chemical space available for drug discovery. Traditional methods are often limited by harsh reaction conditions, low yields, and a lack of regioselectivity. To overcome these limitations, researchers are increasingly turning to modern synthetic methodologies.
Transition-metal-catalyzed C-H bond activation has become a powerful tool for the direct functionalization of heterocyclic compounds, including indazoles. nih.govresearchgate.netrsc.org This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and environmentally benign processes. For instance, rhodium(III)-catalyzed double C-H activation of aldehyde phenylhydrazones has been shown to be a straightforward strategy for synthesizing functionalized 1H-indazoles. rsc.org Similarly, cobalt(III)-catalyzed C-H bond functionalization/addition/cyclization cascades provide a convergent, one-step synthesis of N-aryl-2H-indazoles. nih.gov These methods offer access to a wide range of substituted indazoles with good functional group compatibility.
Photocatalysis has also emerged as a sustainable and powerful approach for the functionalization of indazoles. nih.govresearchgate.net Visible-light-induced reactions, often employing metal-based or organic photoredox catalysts, can facilitate a variety of transformations under mild conditions. nih.govacs.org For example, the visible-light-promoted direct arylation of 2H-indazoles has been achieved in a continuous-flow microreactor, significantly reducing reaction times compared to traditional batch methods. rsc.org This technology holds promise for the scalable and efficient synthesis of complex indazole derivatives.
Furthermore, novel multicomponent reactions and ecologically friendly approaches are being explored to enhance the efficiency and structural diversity of indazole synthesis. benthamscience.com These strategies often involve one-pot procedures that minimize waste and purification steps, aligning with the principles of green chemistry. benthamdirect.com
| Synthetic Strategy | Key Features | Catalyst/Conditions | Advantages | References |
|---|---|---|---|---|
| Transition-Metal-Catalyzed C-H Activation | Direct functionalization of C-H bonds, avoiding pre-functionalization. | Rhodium(III), Cobalt(III), Palladium(II) | High atom economy, good functional group tolerance, access to diverse substitution patterns. | nih.govresearchgate.netrsc.orgrsc.orgnih.gov |
| Visible-Light Photocatalysis | Utilization of light energy to drive chemical reactions under mild conditions. | Metal-based photocatalysts (e.g., Ru, Ir), organic dyes. | Environmentally friendly, high selectivity, access to novel reaction pathways. | nih.govresearchgate.netacs.orgrsc.org |
| Multicomponent Reactions | Three or more reactants combine in a single synthetic operation. | Various catalysts (acid, base, metal). | High efficiency, reduced waste, rapid generation of molecular complexity. | benthamscience.com |
| Green Chemistry Approaches | Focus on environmentally benign methods, such as use of alternative solvents and catalysts. | Water, ionic liquids, biocatalysts. | Reduced environmental impact, increased safety, sustainability. | benthamdirect.com |
Integration of Artificial Intelligence and Machine Learning in Indazole Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the design and optimization of new therapeutic agents. researchgate.net In the context of indazole research, these computational tools are being employed to predict the biological activity of novel derivatives, optimize their pharmacokinetic properties, and identify promising candidates for synthesis and testing.
Fragment-based virtual screening, a computational technique, has been successfully used to design novel indazole-based histone deacetylase (HDAC) inhibitors. nih.gov This approach involves screening a library of small molecular fragments to identify those that bind to a biological target. These fragments are then computationally linked or grown to create larger, more potent molecules. This strategy, combined with bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties—has led to the identification of indazole derivatives with excellent inhibitory activities. nih.gov
Machine learning models can be trained on large datasets of known indazole derivatives and their biological activities to predict the potency of new, unsynthesized compounds. These models can identify complex structure-activity relationships (SAR) that may not be apparent from traditional analysis. By predicting the activity of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.
While still an emerging area, the application of AI and ML in indazole design holds significant promise for accelerating the discovery of new drugs based on this versatile scaffold.
Spectroscopic Techniques for In Situ Reaction Monitoring
A deep understanding of reaction kinetics, mechanisms, and pathways is crucial for optimizing synthetic processes. mt.com Traditional methods of reaction monitoring often involve taking samples at various time points for offline analysis, which can be time-consuming and may not provide a complete picture of the reaction dynamics. mt.com In situ spectroscopic techniques, which allow for real-time monitoring of a reaction as it occurs, have become invaluable tools for chemical process development. mt.com
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for in situ reaction monitoring. thermofisher.comrsc.orgyoutube.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, chemists can track the concentration of reactants, intermediates, and products in real-time. youtube.com This provides detailed information about reaction initiation, conversion rates, and the formation of any by-products. mt.com Recent advancements have led to the development of FTIR thermospectroscopic imagers capable of measuring transient chemical phenomena at high speed and spectral resolution, offering an almost video-like observation of the reaction as it unfolds. thermofisher.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in situ reaction monitoring. Flow NMR, where the reaction mixture is continuously passed through an NMR spectrometer, allows for the quantitative analysis of reaction species. acs.org This technique is particularly useful for elucidating complex reaction mechanisms and identifying transient intermediates that may be difficult to detect by other methods.
Mass spectrometry-based techniques are also being adapted for continuous online reaction monitoring, offering high sensitivity and selectivity for target analytes. acs.orgwaters.com These in situ analytical methods provide a wealth of data that can be used to optimize reaction conditions, improve yields, and ensure the safety and robustness of chemical processes.
| Technique | Principle | Information Obtained | Advantages | References |
|---|---|---|---|---|
| In Situ FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Concentrations of reactants, intermediates, and products over time; reaction kinetics and endpoints. | Real-time, non-invasive, provides structural information. | mt.comthermofisher.comrsc.orgyoutube.com |
| In Operando Flow NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Quantitative analysis of all NMR-active species; elucidation of reaction mechanisms and intermediates. | Highly quantitative, provides detailed structural information. | acs.org |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | Identification of reactants, products, and intermediates; reaction progress. | High sensitivity and selectivity. | acs.orgwaters.com |
Challenges and Opportunities in Indazole Scaffold Research
Despite the significant progress in the chemistry and biology of indazoles, several challenges and opportunities remain. One of the primary challenges is the development of regioselective and stereoselective methods for the functionalization of the indazole core. nih.govmdpi.com The presence of two nitrogen atoms in the pyrazole (B372694) ring can lead to the formation of different isomers, and controlling the regioselectivity of reactions remains a key area of research. Direct C-3 functionalization of 1H-indazoles, for example, can be difficult to achieve with high yields. mdpi.com
Another challenge lies in overcoming drug resistance, a common problem in cancer therapy. nih.govresearchgate.net While several indazole-based drugs have been approved for the treatment of cancer, tumors can develop resistance over time. nih.gov Therefore, there is a continuous need to develop new indazole derivatives with novel mechanisms of action that can circumvent existing resistance pathways.
The exploration of the full therapeutic potential of indazoles beyond cancer is a significant opportunity. austinpublishinggroup.comingentaconnect.com Indazole derivatives have shown promise in a wide range of therapeutic areas, including cardiovascular diseases, inflammatory disorders, and infectious diseases. nih.govorientjchem.org Further research into the structure-activity relationships of indazoles in these areas could lead to the development of new treatments for a variety of conditions.
The development of more sustainable and environmentally friendly synthetic methods for indazoles is another important opportunity. benthamdirect.com The application of green chemistry principles, such as the use of renewable starting materials, alternative solvents, and energy-efficient processes, will be crucial for the future of indazole synthesis.
Q & A
Q. What are the recommended methods for synthesizing 7-Chloro-1-methyl-5-nitro-1H-indazole?
A common approach involves sequential functionalization of the indazole core. For example, nitro groups can be introduced via nitration reactions, followed by chlorination using agents like SOCl₂. Friedel-Crafts acylation (for precursor ketones) and hydrazine-mediated cyclization are critical steps for indazole ring formation . Ensure stoichiometric control to avoid over-nitration or side reactions. Purification via column chromatography or recrystallization is recommended to isolate the target compound.
Q. How can the crystal structure of this compound be determined experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXT for space-group determination and SHELXL for refinement) to process diffraction data. Ensure crystals are grown under controlled conditions (e.g., slow evaporation from ethanol or DMF). WinGX and ORTEP can assist in visualizing anisotropic displacement parameters and validating bond geometries .
Q. What safety protocols are essential when handling nitro-substituted indazoles like this compound?
Nitro groups confer potential explosivity and toxicity. Use blast shields, fume hoods, and personal protective equipment (PPE). Store in dry, ventilated areas away from heat/ignition sources. For spills, neutralize with inert absorbents (e.g., sand) and dispose via licensed hazardous waste protocols. Reference safety codes like P210 (avoid heat/sparks) and P301+P310 (emergency response for ingestion) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?
Cross-validate using complementary techniques:
Q. What strategies are effective for evaluating the pharmacological potential of this compound?
Begin with in vitro assays :
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram+/Gram- bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing Cl with F) to assess potency trends. Pair with molecular docking (AutoDock Vina) to predict binding affinities to targets like 5-HT₆ receptors .
Q. How can computational methods optimize the synthesis or activity of this compound?
- Retrosynthetic Analysis : Tools like Synthia or Chematica propose efficient routes by deconstructing the molecule into available precursors.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to guide functional group modifications.
- ADMET Prediction : Use SwissADME or admetSAR to forecast pharmacokinetic properties (e.g., solubility, CYP450 inhibition) early in drug design .
Q. What experimental designs address low yield in nitro-functionalization steps?
- Temperature Control : Nitration at 0–5°C minimizes decomposition.
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or ionic liquids to enhance regioselectivity.
- In Situ Monitoring : Employ FTIR or HPLC to track reaction progress and optimize quenching times .
Methodological Notes
- Data Contradictions : Discrepancies in melting points or spectral data may arise from polymorphic forms or solvent residues. Always characterize batches via DSC (differential scanning calorimetry) and elemental analysis .
- Software Tools : Cite SHELX programs (e.g., SHELXL-2018) for crystallography and Mercury for structure visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
